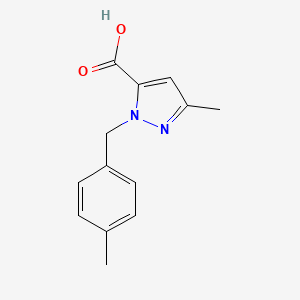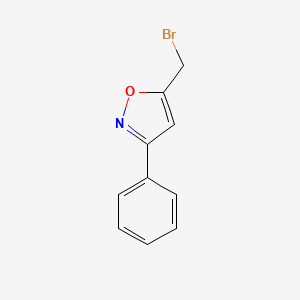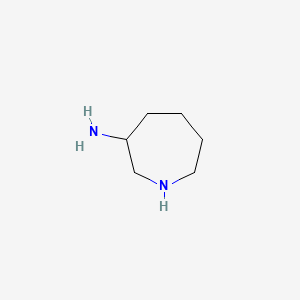
Azepan-3-amine
Vue d'ensemble
Description
Azepan-3-amine is a secondary amine that is part of the azepine family of compounds, which are characterized by a seven-membered heterocyclic ring structure containing nitrogen. The azepine ring can adopt various conformations and can be functionalized to produce a wide range of derivatives with diverse chemical properties and potential applications.
Synthesis Analysis
The synthesis of azepine derivatives can be achieved through various methods. One approach involves the atroposelective formation of dibenz[c,e]azepines via intramolecular direct arylation, which proceeds with high atropodiastereoselectivity due to strain effects induced by the trigonalisation of the nitrogen atom . Another method for azepine ring formation is through ene reactions of 3-(alk-2-enyl)amino-2-cyanoacrolein derivatives with primary amines, which proceed stereoselectively via an intramolecular ene reaction of the imine derivatives . Additionally, a versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines has been described, starting from a 5-allyl-4,6-dichloropyrimidine and involving base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization .
Molecular Structure Analysis
The molecular structure of azepine derivatives can vary significantly depending on the substituents and the type of reactions they undergo. For instance, in the case of benzo[b]pyrimido[5,4-f]azepines, the azepine ring adopts a boat conformation, with variations in the configuration at the stereogenic center depending on the specific compound . Natural bond orbital (NBO) calculations can provide insights into the structural and reactivity behavior of azepine compounds .
Chemical Reactions Analysis
Azepine derivatives can participate in a variety of chemical reactions. For example, 2-dialkylamino-3H-azepines can react with oxidants and electrophiles to afford a range of products, including 2-aminoazepines, quinazolinoazepine, and 2-methylene-1,2-dihydro-3H-azepines. These compounds can further undergo transformations, such as conversion to azepine-3-one arylhydrazones or dihydro-azadithiasesquifulvalene, depending on the reactants used .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepine derivatives can be influenced by their conformational flexibility and the nature of their substituents. Thermochemical studies have provided insights into the conformational energetics of azepan and its derivatives, revealing several low-energy conformers and enabling the determination of gas-phase standard enthalpy of formation. Experimental data from combustion calorimetry and Calvet microcalorimetry have been used to derive enthalpic parameters and establish an increments scheme for predicting the gas-phase enthalpy of formation of cyclic/acyclic hydrocarbons and amines .
Applications De Recherche Scientifique
-
- Amines are versatile organic compounds with a broad range of applications across chemistry .
- Synthesis methodologies for amines have evolved significantly, encompassing classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization .
- Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .
-
- Amines find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules .
- The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .
-
- Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials .
- Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials, among others .
-
- Recent advances in amine chemistry have also led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation .
- Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .
-
- Amines are valuable building blocks in organic synthesis .
- They exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability .
- Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .
-
- Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation .
- Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .
Orientations Futures
Propriétés
IUPAC Name |
azepan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUBYASTGWKFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373374 | |
| Record name | Azepan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-3-amine | |
CAS RN |
69154-03-6 | |
| Record name | Azepan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69154-03-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




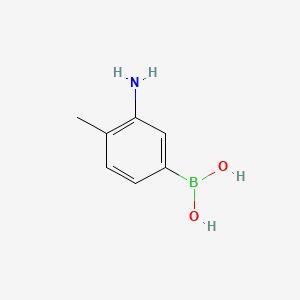
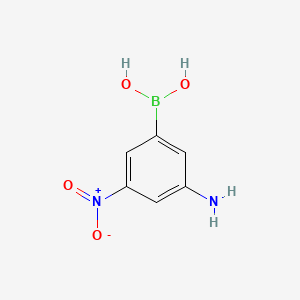

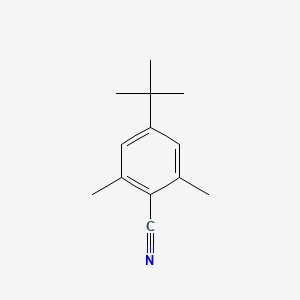


![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)

